4-Amino-5,7-bis(trifluoromethyl)quinoline
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Overview
Description
4-Amino-5,7-bis(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of amino and trifluoromethyl groups at specific positions on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5,7-bis(trifluoromethyl)quinoline typically involves multiple steps, starting with the construction of the quinoline core followed by the introduction of the trifluoromethyl groups and the amino group. Common synthetic routes include:
Skraup Synthesis: This method involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Doebner-Miller Reaction: This involves the cyclization of aniline derivatives with α,β-unsaturated carbonyl compounds.
Trifluoromethylation Reactions: Various trifluoromethylation reagents, such as trifluoromethyl iodide or trifluoromethyl sulfone, can be used to introduce the trifluoromethyl groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and other advanced techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5,7-bis(trifluoromethyl)quinoline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution Reactions: The trifluoromethyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, nitric acid, and hydrogen peroxide.
Reduction: Reducing agents such as iron and hydrochloric acid, or catalytic hydrogenation, are typically used.
Substitution Reactions: Electrophilic substitution reactions often require strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation: Formation of 4-nitro-5,7-bis(trifluoromethyl)quinoline.
Reduction: Formation of this compound from its nitro derivative.
Substitution Reactions: Various substituted quinolines depending on the electrophile used.
Scientific Research Applications
4-Amino-5,7-bis(trifluoromethyl)quinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of anticancer and antimicrobial agents.
Industry: Its unique properties make it useful in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 4-Amino-5,7-bis(trifluoromethyl)quinoline exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would vary based on the specific application and target.
Comparison with Similar Compounds
4-Amino-3,5-bis(trifluoromethyl)biphenyl: Similar in structure but differs in the core ring system.
Trifluoromethylquinoline derivatives: Other quinoline derivatives with different positions or numbers of trifluoromethyl groups.
Uniqueness: 4-Amino-5,7-bis(trifluoromethyl)quinoline is unique due to its specific arrangement of amino and trifluoromethyl groups, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
Properties
Molecular Formula |
C11H6F6N2 |
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Molecular Weight |
280.17 g/mol |
IUPAC Name |
5,7-bis(trifluoromethyl)quinolin-4-amine |
InChI |
InChI=1S/C11H6F6N2/c12-10(13,14)5-3-6(11(15,16)17)9-7(18)1-2-19-8(9)4-5/h1-4H,(H2,18,19) |
InChI Key |
HYBGMYPZHMAZOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=C(C=C(C2=C1N)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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